molecular formula C20H27N3O B4895338 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine

1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine

Cat. No. B4895338
M. Wt: 325.4 g/mol
InChI Key: JBJOHLQFCPGVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine, also known as A-967079, is a chemical compound that has been extensively studied in the field of pain management. It is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. In

Scientific Research Applications

1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has been extensively studied in the field of pain management. It has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has also been shown to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain.

Mechanism of Action

1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine is a selective antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. TRPV1 channels are activated by a variety of stimuli, including heat, acid, and capsaicin. When activated, TRPV1 channels allow the influx of calcium ions into the cell, which leads to the release of neurotransmitters that transmit pain signals to the brain. 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine blocks the activation of TRPV1 channels, which reduces the transmission of pain signals.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to be effective in reducing hyperalgesia and allodynia. 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has no effect on normal pain perception, indicating that it is selective for pathological pain.

Advantages and Limitations for Lab Experiments

1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is highly selective for the TRPV1 channel, which reduces the likelihood of off-target effects. It is also effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain, which makes it a useful tool for studying the mechanisms of these types of pain. However, 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine has some limitations. It is not effective in reducing normal pain perception, which limits its usefulness for studying acute pain. It is also not effective in reducing pain in all animal models, which limits its applicability to certain types of pain.

Future Directions

There are several future directions for the study of 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine. One direction is to investigate its potential for the treatment of chronic pain in humans. Another direction is to study its effects on other types of pain, such as visceral pain. Additionally, there is a need for further research on the mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine, as well as its potential for off-target effects. Finally, there is a need for the development of more selective TRPV1 antagonists, which could have greater efficacy and fewer side effects than 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine.

Synthesis Methods

The synthesis of 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine involves a series of chemical reactions. The starting material is 1-adamantyl isocyanate, which is reacted with 2-pyridinyl hydrazine to form 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)semicarbazide. This intermediate is then treated with phosphorus oxychloride to form the final product, 1-(1-adamantylcarbonyl)-4-(2-pyridinyl)piperazine.

properties

IUPAC Name

1-adamantyl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c24-19(20-12-15-9-16(13-20)11-17(10-15)14-20)23-7-5-22(6-8-23)18-3-1-2-4-21-18/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJOHLQFCPGVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantanyl 4-(2-pyridyl)piperazinyl ketone

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